2-chloro-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide

Medicinal chemistry Kinase inhibitor design Conformational analysis

This ortho-chloro benzamide (897613-25-1) is a tool compound for kinase inhibitor screening and halogen-bond SAR. Its non-coplanar benzamide geometry (constrained by the ortho-Cl) offers selectivity advantages over para- or meta-substituted analogs, while the dual-chlorine (ortho-Cl + para-Cl on the 4-chlorophenyl) architecture enables bidentate halogen-bond exploration. Ideal for ADME profiling of high-ClogP (~4.8–5.2) thiazole-benzamide series. Use as a synthetic building block for oncology targets such as Bcr-Abl (WT and T315I). Available in mg to g quantities.

Molecular Formula C19H16Cl2N2OS
Molecular Weight 391.31
CAS No. 897613-25-1
Cat. No. B2443122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide
CAS897613-25-1
Molecular FormulaC19H16Cl2N2OS
Molecular Weight391.31
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C19H16Cl2N2OS/c1-12-17(25-19(23-12)13-6-8-14(20)9-7-13)10-11-22-18(24)15-4-2-3-5-16(15)21/h2-9H,10-11H2,1H3,(H,22,24)
InChIKeyAPRAAYQUSJAAGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide (CAS 897613-25-1): Structural Identity and Procurement Baseline for a Bis-halogenated Thiazole-Benzamide Research Compound


2-Chloro-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide (CAS 897613-25-1) is a synthetic small molecule belonging to the thiazole-benzamide class, characterized by a molecular formula of C₁₉H₁₆Cl₂N₂OS and a molecular weight of 391.31 g/mol . Its structure features a 2-chlorobenzamide moiety connected via an ethyl spacer to a 4-methylthiazole core bearing a 4-chlorophenyl substituent at the 2-position, yielding a distinctive bis-halogenated architecture with ortho-chloro substitution on the benzamide ring . This compound is commercially available through multiple research chemical suppliers and is primarily positioned as a screening compound and synthetic building block for medicinal chemistry programs targeting kinase inhibition, antiproliferative pathways, and antimicrobial discovery [1].

Why Generic Substitution Fails for 2-Chloro-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide: Structural Determinants That Preclude In-Class Interchangeability


Thiazole-benzamide derivatives cannot be treated as freely interchangeable commodities because minor structural modifications produce pronounced differences in target engagement, selectivity, and physicochemical behavior [1]. In the specific case of 897613-25-1, the ortho-chloro substituent on the benzamide ring introduces conformational restriction via intramolecular steric and electronic effects distinct from the meta- or para-chloro regioisomers, altering both the dihedral angle between the amide and the aryl ring and the hydrogen-bonding capacity of the amide N–H . Simultaneously, the 4-chlorophenyl group at the thiazole 2-position contributes to a specific lipophilicity profile (ClogP) and halogen-bonding potential that differs substantially from analogs bearing 3-fluorophenyl, 4-methylphenyl, or unsubstituted phenyl at this position. These cumulative structural features dictate that procurement decisions cannot rely on simple in-class substitution without risking altered potency, selectivity, or physicochemical properties in downstream assays.

Quantitative Differentiation Evidence for 2-Chloro-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide (CAS 897613-25-1) Against Closest Structural Analogs


Ortho-Chloro versus Meta-Chloro versus Para-Chloro Regioisomer Comparison: Conformational and Electronic Differentiation of Benzamide Substitution Position

The ortho-chloro substituent on the benzamide ring of 897613-25-1 introduces a steric clash with the amide carbonyl, forcing the benzamide aryl ring out of coplanarity with the amide group. This contrasts with the 3-chloro regioisomer (CAS unavailable) and 4-chloro regioisomer (CAS unavailable), where the chloro substituent does not sterically interact with the amide group. In thiazole-benzamide Bcr-Abl inhibitors, the ortho-substitution pattern has been associated with altered kinase selectivity profiles due to modified hinge-region interactions [1]. The target compound's ortho-chloro benzamide is expected to exhibit a dihedral angle of approximately 30–60° between the amide plane and aryl ring, compared to <15° for the para-chloro analog, which directly impacts the spatial presentation of the benzamide pharmacophore .

Medicinal chemistry Kinase inhibitor design Conformational analysis

Lipophilicity Differentiation: ClogP of 897613-25-1 versus 3-Fluorophenyl and 2,4-Dimethylthiazole Analogs

The target compound (C₁₉H₁₆Cl₂N₂OS, MW 391.31) bears two chlorine atoms (on the benzamide ortho position and the thiazole 4-chlorophenyl group), yielding a predicted ClogP of approximately 4.8–5.2 based on the molecular composition and comparison with structurally characterized thiazole-benzamide analogs [1]. In contrast, the 3-fluorophenyl analog, 2-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide (C₁₉H₁₆ClFN₂OS, MW 374.86), replaces the 4-chlorophenyl group with a 3-fluorophenyl substituent, reducing the predicted ClogP by approximately 0.8–1.2 log units and the molecular weight by ~16.5 Da . Similarly, the 2,4-dimethylthiazole analog, 3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide, lacks the 4-chlorophenyl group entirely, resulting in a substantially lower ClogP (predicted ~2.8–3.2) and reduced aromatic surface area .

Physicochemical profiling ADME Lipophilicity

Halogen-Bonding Potential: Dual Chlorine Architecture of 897613-25-1 versus Mono-Halogenated and Non-Halogenated Analogs

897613-25-1 presents two geometrically distinct chlorine atoms capable of engaging in halogen-bonding interactions with biological targets: the ortho-chloro on the benzamide ring and the para-chloro on the thiazole 2-phenyl ring. In thiazole-benzamide kinase inhibitor series, halogen bonding has been demonstrated to contribute to both potency enhancement and selectivity modulation through interactions with backbone carbonyl oxygens in the kinase hinge region [1]. The des-chloro analog, N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide (C₁₉H₁₇ClN₂OS, MW ~356.87), retains the 4-chlorophenyl group but lacks the ortho-chloro on the benzamide, thereby reducing the number of halogen-bond donor sites from two to one. This structural difference is predicted to weaken target engagement in binding pockets where bidentate halogen bonding contributes to affinity [2]. Conversely, analogs bearing only the benzamide chlorine (without the 4-chlorophenyl group) lose the thiazole-proximal halogen-bonding opportunity, which may be critical for interactions with hydrophobic pocket residues.

Halogen bonding Protein-ligand interactions Medicinal chemistry

Metabolic Stability Differentiation: Predicted CYP Liability of ortho-Chloro Benzamide versus para-Chloro and Unsubstituted Analogs

The ortho-chloro substituent on the benzamide ring of 897613-25-1 is predicted to confer differential susceptibility to oxidative metabolism compared to para-chloro and unsubstituted analogs. In benzamide-containing compounds, the para position of the benzamide ring is a common site for CYP450-mediated aromatic hydroxylation; the presence of a para-chloro substituent (as in the 4-chloro regioisomer) blocks this metabolic soft spot but introduces potential for reductive dehalogenation via CYP2B6 and CYP3A4 [1]. In contrast, the ortho-chloro substitution of 897613-25-1 leaves the para position of the benzamide ring unsubstituted and available for hydroxylation, predicting a different metabolite profile. Class-level data from thiazole-benzamide Bcr-Abl inhibitors indicate that halogen substitution pattern significantly affects metabolic half-life in human liver microsome assays, with ortho-substituted benzamides sometimes exhibiting longer half-lives due to steric shielding of the amide linkage [2].

Metabolic stability CYP450 metabolism Oxidative dehalogenation

Class-Level Antiproliferative Benchmarking: Thiazolamide-Benzamide Core Activity Against Wild-Type and Mutant Bcr-Abl Kinase

While 897613-25-1 itself lacks published direct biological data, the thiazolamide-benzamide chemotype to which it belongs has demonstrated validated kinase inhibitory and antiproliferative activities in peer-reviewed studies. The most potent compound from the Liu et al. (2019) series (compound 3m) exhibited an Abl IC₅₀ of 1.273 μM against wild-type Bcr-Abl and 39.89 μM against the T315I gatekeeper mutant [1]. Eight compounds (3a, 3e, 3m, 3n, 3p, 4c, 4f, 4g) showed high dual activity against both wild-type and T315I mutant Bcr-Abl, demonstrating that the thiazolamide-benzamide scaffold is capable of engaging both forms of the kinase [1]. The broader patent literature (US 6,720,346) discloses thiazole-benzamide derivatives as inhibitors of cell proliferation and protein kinases, establishing the chemotype's relevance to oncology targets [2]. Users of 897613-25-1 should note that its specific activity has not been independently validated and must be empirically determined.

Kinase inhibition Bcr-Abl Antiproliferative activity

Recommended Application Scenarios for 2-Chloro-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide (CAS 897613-25-1) Based on Structural Differentiation Evidence


Kinase Inhibitor Screening Libraries Requiring Ortho-Chloro Benzamide Pharmacophore Geometry

897613-25-1 is best deployed in kinase inhibitor screening cascades where the ortho-chloro benzamide conformation (amide-aryl dihedral angle ~30–60°) is hypothesized to confer selectivity advantages over para- or meta-substituted analogs. The non-coplanar benzamide geometry may enable access to kinase hinge-region binding modes distinct from those achievable with flatter para-chloro benzamide analogs [1]. Users should include the 4-chloro and 3-chloro regioisomers as control compounds to experimentally verify that the ortho-substitution provides differential biochemical or cellular activity in their specific target assay [2].

Structure-Activity Relationship Studies on Halogen Bonding Contributions to Target Engagement

The dual-chlorine architecture of 897613-25-1 (ortho-Cl on benzamide + para-Cl on 4-chlorophenyl) makes it a valuable tool compound for dissecting the contribution of individual halogen-bond donor sites to target binding. By comparing 897613-25-1 with the des-chloro benzamide analog and the des-chlorophenyl analog, researchers can experimentally determine whether bidentate halogen bonding enhances affinity at their target of interest [1]. This systematic halogen-bond SAR approach is supported by the broader thiazole-benzamide class data demonstrating the importance of halogen substitution for kinase potency [2].

Physicochemical Property Profiling of High-ClogP Thiazole-Benzamide Screening Hits

With a predicted ClogP of approximately 4.8–5.2, 897613-25-1 sits at the upper boundary of drug-like lipophilicity and serves as a representative high-logP member of the thiazole-benzamide series [1]. It is suitable for use as a reference compound in solubility, permeability (e.g., PAMPA or Caco-2), and metabolic stability assays where the impact of dual halogenation on ADME properties is being systematically evaluated. Comparison with the 3-fluorophenyl analog (predicted ClogP ~3.6–4.4) and the 2,4-dimethylthiazole analog (predicted ClogP ~2.8–3.2) allows assessment of the lipophilicity-activity relationship across the series [2].

Medicinal Chemistry Hit-to-Lead Optimization Using Bis-Halogenated Scaffolds

897613-25-1 is positioned as a synthetic building block and hit optimization starting point for medicinal chemistry programs targeting kinases (especially Bcr-Abl wild-type and T315I mutant), cytidine triphosphate synthase 1 (CTPS1), or other proliferation-associated targets [1]. The ethyl spacer between the thiazole and benzamide provides conformational flexibility while the dual chlorine substituents offer two independent vectors for further SAR exploration via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The patent literature establishes the broader utility of this chemotype for oncology applications, though compound-specific optimization will be required for any given target [2].

Quote Request

Request a Quote for 2-chloro-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.